1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene
Description
1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene is an organic compound belonging to the class of substituted benzenes. This compound is characterized by the presence of bromine, ethoxy, fluoro, and nitro groups attached to a benzene ring. It is used in various chemical syntheses and has applications in scientific research.
Properties
IUPAC Name |
2-bromo-1-ethoxy-5-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-7-4-5(10)3-6(8(7)9)11(12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZMPZLMQHLFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1Br)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Data Summary
| Reaction Step | Reagents | Temperature | Yield (%) | Key Notes |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 0–50°C | 85–90 | Regioselective nitration at ortho position |
| Bromination | Br₂ / FeBr₃ | -15°C to RT | 75–85 | High regioselectivity at para position |
| Ethoxy Substitution | Ethyl bromide / K₂CO₃ | RT | 80–90 | Efficient substitution on phenolic intermediate |
| Fluorination | Selectfluor / DAST | 0–25°C | 70–80 | Selective fluorination at desired position |
Notes on Purification & Characterization
- Purification: Typically involves recrystallization or column chromatography to isolate high-purity products (>99%).
- Characterization: Confirmed via NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry.
Industrial Considerations
- Raw Material Availability: Precursors such as chlorobenzene derivatives, phenols, and fluorinating agents are commercially accessible.
- Process Optimization: Continuous flow reactors and catalytic processes improve safety, yield, and scalability.
- Cost & Safety: Use of safer reagents and controlled conditions reduces hazards and costs, making large-scale production feasible.
Summary of Key Points
- The synthesis involves a multi-step aromatic substitution strategy, emphasizing regioselectivity.
- Nitration and halogenation are performed under carefully controlled conditions to prevent side reactions.
- Introduction of the ethoxy group and fluorination are tailored to achieve the specific substitution pattern.
- Purification and characterization are crucial for ensuring high purity suitable for further applications.
Chemical Reactions Analysis
1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the existing substituents influence the reactivity and orientation of incoming groups.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, bromine, hydrogen fluoride, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring.
Scientific Research Applications
1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethoxy group can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene can be compared with other similar compounds such as:
2-Bromo-1-fluoro-4-nitrobenzene: This compound lacks the ethoxy group, which affects its reactivity and applications.
4-Bromo-2-fluoro-1-nitrobenzene: The position of the substituents differs, leading to variations in chemical behavior and biological activity.
4-Bromo-1-fluoro-2-nitrobenzene: Similar in structure but with different substitution patterns, influencing its use in synthesis and research.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Q & A
Q. What are the common synthetic routes for preparing 1-bromo-2-ethoxy-4-fluoro-6-nitrobenzene, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with nitration of a bromo-ethoxy-fluorobenzene precursor. For example, nitration at the para position relative to the ethoxy group may require controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or isomerization . Optimization should focus on:
- Temperature control : Excessive heat may lead to decomposition of nitro groups.
- Protecting group strategies : Ethoxy and fluoro substituents may require protection during nitration to prevent undesired side reactions.
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) can isolate the product from nitro-containing byproducts .
Q. How can researchers characterize the purity and structure of this compound?
Key analytical methods include:
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Ethanol/water mixtures are ideal for recrystallization .
- Stability :
Advanced Research Questions
Q. How does the electronic interplay between substituents (Br, F, NO₂, OEt) influence regioselectivity in further functionalization?
The substituents exert competing electronic effects:
- Nitro group (-NO₂) : Strong electron-withdrawing meta-director.
- Ethoxy group (-OEt) : Electron-donating para/ortho-director.
- Fluoro (-F) : Weak electron-withdrawing but ortho/para-directing via resonance.
In electrophilic substitution (e.g., Suzuki coupling), the nitro group dominates, directing incoming groups to meta positions. Computational studies (DFT) can model charge distribution to predict reactivity .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling patterns in NMR)?
Contradictions may arise from:
- Dynamic effects : Rotamers of the ethoxy group can split signals. Variable-temperature NMR (e.g., -40°C to 25°C) may coalesce peaks .
- Isotopic effects : Bromine (²⁷⁹Br and ⁸¹Br isotopes) causes splitting in high-resolution mass spectra. Use isotopic abundance ratios (≈50:50) to verify assignments .
- Solvent interactions : Deuterated DMSO vs. CDCl₃ can shift fluorine chemical shifts by 1–2 ppm .
Q. What strategies mitigate instability of the nitro group during catalytic reactions (e.g., hydrogenation or cross-coupling)?
Q. How do steric effects from the ethoxy group impact nucleophilic aromatic substitution (SNAr) reactions?
The ethoxy group’s bulkiness hinders attack at adjacent positions. For SNAr at the bromine site:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
